molecular formula C18H21NO B1609543 N-(4-tert-butylphenyl)-4-methylbenzamide CAS No. 89735-36-4

N-(4-tert-butylphenyl)-4-methylbenzamide

Cat. No. B1609543
CAS RN: 89735-36-4
M. Wt: 267.4 g/mol
InChI Key: PGFRCXNXBYONDO-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-4-methylbenzamide, commonly known as 4TBP, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its various biological and physiological effects. The compound is synthesized using a specific method and has a unique mechanism of action that makes it an essential tool in the research field.

Mechanism of Action

The mechanism of action of 4TBP is not fully understood, but it is believed to act as an allosteric modulator of various proteins, such as ion channels and transporters. This means that the compound binds to a specific site on the protein, causing a conformational change that alters the protein's activity. The specific binding site and mechanism of action of 4TBP vary depending on the protein being studied.
Biochemical and Physiological Effects
4TBP has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of various ion channels, such as voltage-gated sodium channels and calcium channels. It has also been found to modulate the activity of various transporters, such as the dopamine transporter and the serotonin transporter. The compound has been shown to have anti-inflammatory and neuroprotective effects and has been studied for its potential use in treating various diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4TBP in lab experiments is its specificity for certain proteins. The compound can be used to study the function of specific proteins without affecting other proteins in the system. However, one limitation of using 4TBP is its potential off-target effects. The compound may bind to other proteins in the system, leading to unintended effects. Additionally, the compound's potency and efficacy may vary depending on the protein being studied, making it difficult to generalize the results.

Future Directions

There are several future directions for research on 4TBP. One direction is to study the compound's potential use in treating various diseases, such as cancer and neurodegenerative disorders. Another direction is to study the compound's mechanism of action in more detail, including its specific binding site and the conformational changes it induces in the protein. Additionally, researchers can explore the compound's potential off-target effects and develop more specific analogs to minimize these effects. Finally, researchers can explore the compound's potential use in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, N-(4-tert-butylphenyl)-4-methylbenzamide, commonly known as 4TBP, is a chemical compound that is widely used in scientific research for its various biological and physiological effects. The compound is synthesized using a specific method and has a unique mechanism of action that makes it an essential tool in the research field. 4TBP has been shown to have various biochemical and physiological effects and has been studied for its potential use in treating various diseases. While the compound has advantages for lab experiments, it also has limitations, and future research can explore its potential use and mechanism of action in more detail.

Scientific Research Applications

4TBP is widely used in scientific research for its various biological and physiological effects. The compound has been studied for its potential use in treating various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool to study the function of various proteins, such as ion channels and transporters.

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-5-7-14(8-6-13)17(20)19-16-11-9-15(10-12-16)18(2,3)4/h5-12H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFRCXNXBYONDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429235
Record name Benzamide, N-[4-(1,1-dimethylethyl)phenyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-4-methylbenzamide

CAS RN

89735-36-4
Record name Benzamide, N-[4-(1,1-dimethylethyl)phenyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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